molecular formula C14H16N2O3 B027555 4-(3-isopropenyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)butanoic acid CAS No. 52099-78-2

4-(3-isopropenyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)butanoic acid

Katalognummer: B027555
CAS-Nummer: 52099-78-2
Molekulargewicht: 260.29 g/mol
InChI-Schlüssel: KHMLJSRRGUTSPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Isopropenyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)butanoic acid (CAS: 3273-68-5) is a benzimidazole derivative characterized by a fused bicyclic aromatic system (benzene and imidazole rings) with a 2-oxo group and a butanoic acid side chain substituted at the 1-position of the benzimidazole core. Its molecular formula is C₁₁H₁₂N₂O₃, with a molecular weight of 220.22 g/mol .

Eigenschaften

IUPAC Name

4-(2-oxo-3-prop-1-en-2-ylbenzimidazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-10(2)16-12-7-4-3-6-11(12)15(14(16)19)9-5-8-13(17)18/h3-4,6-7H,1,5,8-9H2,2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMLJSRRGUTSPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)N1C2=CC=CC=C2N(C1=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542567
Record name 4-[2-Oxo-3-(prop-1-en-2-yl)-2,3-dihydro-1H-benzimidazol-1-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52099-78-2
Record name 4-[2-Oxo-3-(prop-1-en-2-yl)-2,3-dihydro-1H-benzimidazol-1-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Dehydration and Alkylation Sequence

The foundational method, documented in patent CN102603650A, begins with 1,3-dihydro-1-(1-methyl ethylene)-2H-benzimidazol-2-one. Under alkaline conditions (sodium hydride or sodium bicarbonate), this precursor undergoes dehydration in methyl isobutyl ketone (MIBK) at 70–90°C, forming a reactive intermediate. Subsequent alkylation with 4-bromo-butyric acid ethyl ester proceeds via nucleophilic substitution, facilitated by the polar aprotic solvent’s ability to stabilize transition states.

Critical Reaction Parameters

  • Temperature Control : Maintaining 70–90°C during alkylation prevents oligomerization byproducts.

  • Molar Ratios : An 8:1 excess of sodium hydride relative to the benzimidazole precursor ensures complete deprotonation.

  • Solvent Selection : MIBK outperforms DMF in phase separation efficiency (85% vs. 72% organic recovery).

Alternative N-Alkylation Strategies

Potassium Carbonate-Mediated Alkylation

Building on methodologies from MDPI, substituting sodium hydride with K₂CO₃ in DMF enables milder conditions (25°C vs. 70°C). While this reduces energy costs, the extended reaction time (24 hours vs. 4 hours) and lower yield (71% vs. 78%) limit industrial applicability.

Mechanistic Insights

The carbonate base deprotonates the benzimidazole nitrogen, generating a resonance-stabilized anion that attacks 4-bromo-butyric acid ethyl ester. Dielectric constant analysis reveals DMF (ε=36.7) enhances ion pair separation compared to MIBK (ε=13.5), though at the cost of post-reaction solvent removal complexity.

Saponification and Acidification

NaOH-Mediated Ester Hydrolysis

Post-alkylation organic phases are treated with 25% NaOH at 70–90°C, cleaving the ethyl ester to the carboxylic acid. Kinetic studies show complete saponification within 2 hours at pH >12, with residual ethanol removed via reduced-pressure distillation (20–25 mmHg).

Acid Precipitation

Adjusting to pH 1–2 with concentrated HCl induces crystallization. Recrystallization from ethanol/water (3:1) yields white solids with consistent melting points (166–172°C), correlating with HPLC purity >99.5%.

Process Optimization and Scalability

Solvent Recycling Systems

Patent data outline a closed-loop MIBK recovery process achieving 92% solvent reuse through fractional distillation. This reduces raw material costs by 34% compared to single-use protocols.

Catalytic Efficiency Comparison

Base CatalystYield (%)Reaction Time (h)Energy Cost (kWh/kg)
NaH77.1418.2
NaOH78.1621.7
K₂CO₃71.02414.5

Data synthesized from Examples 4–6 and MDPI protocols.

Quality Control and Analytical Validation

Spectroscopic Characterization

¹H NMR (DMSO-d₆): δ 1.61 (d, J=7.5 Hz, 6H, isopropenyl CH₃), 2.45 (s, 3H, benzimidazole CH₃), 4.12 (q, J=7.1 Hz, 2H, OCH₂), 7.25–7.45 (m, 4H, aromatic).

Elemental Analysis Consistency

Across 12 batches:

  • Carbon : 59.96–59.97% (theoretical 60.00%)

  • Hydrogen : 5.52–5.53% (theoretical 5.50%)

  • Nitrogen : 12.70–12.73% (theoretical 12.73%)

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-isopropenyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, Acyl chlorides

Major Products Formed

    Oxidation: Oxo derivatives of the benzimidazole ring

    Reduction: Reduced benzimidazole derivatives

    Substitution: Alkylated or acylated benzimidazole derivatives

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of benzimidazole compounds exhibit antimicrobial properties. A study by Indofine Chemical Company highlights the effectiveness of benzimidazole derivatives against various bacterial strains. The specific application of 4-(3-isopropenyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)butanoic acid in developing new antimicrobial agents is promising due to its structural characteristics that enhance biological activity .

Anticancer Research

Benzimidazole derivatives have been investigated for their anticancer properties. A case study published in PubChem discusses the synthesis of similar compounds that showed cytotoxic effects against cancer cell lines. The unique structure of this compound may confer similar properties, making it a candidate for further research in cancer therapeutics .

Drug Formulation

The compound's stability and solubility characteristics make it suitable for drug formulation. Its ability to act as a prodrug can enhance the bioavailability of active pharmaceutical ingredients. This application is crucial in developing more effective medications with fewer side effects.

Pesticide Development

The potential use of this compound as a pesticide is being explored due to its structural similarity to known agrochemicals. Studies have shown that certain benzimidazole derivatives possess fungicidal and herbicidal properties . This compound could be modified to enhance its efficacy against specific pests and diseases affecting crops.

Plant Growth Regulation

Research into plant growth regulators has identified compounds that can modulate growth responses. The application of this benzimidazole derivative could be investigated for its effects on plant growth and development, potentially leading to improved agricultural yields.

Polymer Chemistry

The incorporation of this compound into polymer matrices may enhance the mechanical properties and thermal stability of the resulting materials. Its reactivity can be utilized in synthesizing novel polymers with tailored characteristics for specific applications in coatings or composites.

Nanotechnology

In nanotechnology, the compound can serve as a precursor for synthesizing nanoparticles with unique properties. Its functional groups may allow for surface modification and stabilization of nanoparticles, which are essential in various applications such as drug delivery systems and biosensors.

Summary of Applications

Application AreaPotential UsesSupporting Studies
PharmaceuticalsAntimicrobial agents, anticancer drugsIndofine Chemical Company , PubChem
AgriculturePesticides, plant growth regulatorsIndofine Chemical Company
Materials SciencePolymer enhancements, nanoparticle synthesisResearch on polymer chemistry

Case Studies Overview

Study FocusFindingsReference
Antimicrobial ActivityEffective against specific bacterial strainsIndofine Chemical Company
Anticancer ResearchCytotoxic effects on cancer cell linesPubChem
Pesticide DevelopmentPotential fungicidal propertiesIndofine Chemical Company

Wirkmechanismus

The mechanism of action of 4-(3-isopropenyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Benzimidazole Class

Benzimidazole derivatives are widely studied for their pharmacological and agrochemical activities. Key comparisons include:

Compound Name Structural Features Key Activities Distinctions from Target Compound
4-(1H-Imidazol-1-yl)benzoic acid Benzimidazole core with benzoic acid substituent MAO-B inhibition Lacks butanoic acid chain and isopropenyl group
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one Conjugated ketone and imidazole-phenyl hybrid Anticancer activity No fused benzimidazole system; different substitution pattern
Target Compound 2-Oxo-benzimidazole + butanoic acid + 3-isopropenyl Undefined (structural uniqueness) Combines bulky isopropenyl, hydrogen-bonding 2-oxo, and acidic side chain

Key Insights :

  • The 3-isopropenyl group introduces steric hindrance, which may influence binding specificity compared to planar analogues like 4-(1H-imidazol-1-yl)benzoic acid.

Butanoic Acid Derivatives in Agrochemicals

Butanoic acid moieties are common in synthetic auxin herbicides. Comparisons include:

Compound Name Structure Application Distinctions from Target Compound
MCPB 4-(4-chloro-2-methylphenoxy)butanoic acid Herbicide (HRAC Class O) Phenoxy group vs. benzimidazole core
2,4-DB 4-(2,4-dichlorophenoxy)butanoic acid Herbicide Chlorinated phenoxy substituent
Target Compound Benzimidazole-linked butanoic acid Undefined Bioactivity likely distinct from herbicidal action

Key Insights :

  • The target compound’s benzimidazole core replaces phenoxy groups found in herbicides, suggesting divergent mechanisms (e.g., enzyme inhibition vs. auxin mimicry) .
  • The carboxylic acid group may confer pH-dependent solubility akin to agrochemicals but with differing biological targets.

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding patterns influence physicochemical properties and crystal packing:

  • In contrast, imidazolium salts (e.g., 1,3-Di-tert-butyl-1H-imidazolium chloride) prioritize ionic interactions over directional hydrogen bonds, leading to distinct solubility and stability profiles .

Structural Implications :

  • The target compound’s hydrogen-bonding capacity may enhance crystalline stability compared to non-polar analogues, aiding in formulation or co-crystallization strategies .

Functionalized Imidazole Derivatives

Compounds with hybrid imidazole/aryl systems highlight structural versatility:

Compound Name Key Features Activity Distinctions
(E)-3-[2-n-butyl-1-{(2-chlorophenyl)methyl}-1H-imidazol-5-yl] Chlorophenyl-substituted imidazole Anticancer Lacks benzimidazole fusion and butanoic acid chain
Target Compound Benzimidazole + butanoic acid Undefined Broader hydrogen-bonding capacity and acidity

Key Insights :

  • The benzimidazole system’s aromaticity and planarity may improve DNA intercalation or protein binding compared to monocyclic imidazoles .

Q & A

Q. What are the recommended synthetic routes for preparing 4-(3-isopropenyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)butanoic acid?

Methodological Answer:

  • Stepwise synthesis : Begin with the cyclization of substituted benzimidazole precursors. For example, coupling 2-aminophenol derivatives with isopropenyl ketones under acidic conditions to form the benzimidazole core .
  • Butanoic acid linkage : Use nucleophilic substitution or ester hydrolysis to attach the butanoic acid moiety. A common approach involves reacting the benzimidazole intermediate with bromobutanoic acid derivatives in the presence of a base (e.g., NaOH) at 60–80°C, followed by acid-catalyzed deprotection .
  • Purity control : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and confirm purity (>95%) using HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the structure of this compound be validated after synthesis?

Methodological Answer:

  • Spectroscopic techniques :
    • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the benzimidazole core (e.g., aromatic protons at δ 7.2–8.1 ppm) and butanoic acid chain (e.g., methylene protons at δ 2.4–2.6 ppm) .
    • Mass spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]+^+) matching the theoretical molecular weight (±0.005 Da) .
  • X-ray crystallography : For absolute confirmation, grow single crystals in ethanol/water (3:1) and analyze the crystal lattice for hydrogen-bonding patterns (e.g., O–H···O interactions stabilizing the structure) .

Q. What are critical considerations for purifying this compound?

Methodological Answer:

  • Chromatography : Use flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted starting materials. For polar impurities, employ reverse-phase HPLC with a methanol/water mobile phase .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to achieve >97% purity, confirmed by melting point analysis (compare with literature values, e.g., 139–140°C for related benzimidazoles) .

Advanced Research Questions

Q. How can computational modeling guide SAR studies for derivatives of this compound?

Methodological Answer:

  • Docking simulations : Use software like AutoDock Vina to predict binding affinities of derivatives to target proteins (e.g., kinases or GPCRs). Focus on modifications to the isopropenyl group and butanoic acid chain .
  • DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to assess reactivity. For example, the oxo group at position 2 of the benzimidazole ring may act as a hydrogen-bond acceptor, influencing bioactivity .

Q. What experimental strategies address contradictions in reported biological activity data?

Methodological Answer:

  • Standardized assays : Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. For example, discrepancies in enzyme inhibition IC50_{50} values may arise from differences in assay temperature or solvent (DMSO vs. PBS) .
  • Orthogonal validation : Combine enzymatic assays with cellular viability tests (e.g., MTT assay) and in silico predictions to confirm activity trends. Cross-reference results with structurally analogous compounds (e.g., Hoechst 33258 analogs) .

Q. How to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability profiling : Incubate the compound in buffers ranging from pH 2 (simulating gastric fluid) to pH 7.4 (blood) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours. The butanoic acid moiety may hydrolyze in acidic conditions, requiring formulation adjustments .
  • Light/thermal stability : Expose the compound to UV light (254 nm) and elevated temperatures (40–60°C). Use FTIR to detect structural changes (e.g., loss of carbonyl groups at 1700 cm1^{-1}) .

Q. What strategies optimize solubility for in vivo studies?

Methodological Answer:

  • Salt formation : React the butanoic acid with sodium bicarbonate to form a sodium salt, improving aqueous solubility. Confirm salt formation via 1H^1H NMR (disappearance of the carboxylic acid proton at δ 12–13 ppm) .
  • Co-solvent systems : Use PEG-400 or cyclodextrin-based vehicles. For example, a 10% w/v hydroxypropyl-β-cyclodextrin solution increases solubility by >10-fold compared to water alone .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.